Structural Differentiation: 2,3-Substitution vs. Common 2-Substituted Analogs
3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 526182-73-0) is differentiated by its specific 2,3-disubstitution on the pyrrolidine ring. The primary comparator is the 2-substituted analog 2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 298690-84-3) [1]. The presence of the 3-methyl group introduces a stereocenter and increases steric bulk, which can influence the compound's reactivity and the conformation of derived molecules. This structural difference is quantified by comparing the molecular formulas and the distinct Chemical Abstracts Service (CAS) registry numbers, confirming they are unique chemical entities.
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | C12H14F3N, MW: 229.24, 2-[4-(CF3)phenyl], 3-methyl substitution on pyrrolidine ring |
| Comparator Or Baseline | 2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 298690-84-3): C11H12F3N, MW: 215.21, 2-[4-(CF3)phenyl] substitution on pyrrolidine ring [1] |
| Quantified Difference | Target compound contains an additional methyl group (CH3) at the 3-position, resulting in a higher molecular weight (+14.03 g/mol) and a different CAS number. |
| Conditions | N/A (Structural analysis) |
Why This Matters
For researchers building structure-activity relationships (SAR), the 3-methyl group provides a specific steric and electronic handle that is absent in the simpler analog, enabling exploration of new chemical space.
- [1] Chembase. (n.d.). 2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 298690-84-3). View Source
